molecular formula C24H36O3 B11491782 (3beta,8xi,9xi,14xi,17xi)-3-Hydroxy-20,24-epoxychol-5-en-24-one

(3beta,8xi,9xi,14xi,17xi)-3-Hydroxy-20,24-epoxychol-5-en-24-one

Cat. No.: B11491782
M. Wt: 372.5 g/mol
InChI Key: KYUZKRJIOGSDGT-GRDGQSAPSA-N
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Description

(3beta,8xi,9xi,14xi,17xi)-3-Hydroxy-20,24-epoxychol-5-en-24-one is a complex organic compound with a unique structure that includes multiple stereocenters and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3beta,8xi,9xi,14xi,17xi)-3-Hydroxy-20,24-epoxychol-5-en-24-one typically involves multiple steps, starting from simpler steroid precursors. The key steps often include:

    Hydroxylation: Introduction of the hydroxy group at the 3-position.

    Epoxidation: Formation of the epoxy group between the 20 and 24 positions.

    Cyclization: Formation of the cholestane skeleton.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

(3beta,8xi,9xi,14xi,17xi)-3-Hydroxy-20,24-epoxychol-5-en-24-one can undergo various chemical reactions, including:

    Oxidation: Conversion of the hydroxy group to a ketone or aldehyde.

    Reduction: Reduction of the epoxy group to form diols.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Conditions vary depending on the desired substituent but may include the use of halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce diols.

Scientific Research Applications

(3beta,8xi,9xi,14xi,17xi)-3-Hydroxy-20,24-epoxychol-5-en-24-one has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex steroid derivatives.

    Biology: Studied for its potential role in biological pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of (3beta,8xi,9xi,14xi,17xi)-3-Hydroxy-20,24-epoxychol-5-en-24-one involves its interaction with specific molecular targets and pathways. The hydroxy and epoxy groups play a crucial role in its reactivity and ability to bind to enzymes or receptors. This binding can modulate biological processes, leading to various effects such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3beta,8xi,9xi,14xi,17xi)-3-Hydroxy-20,24-epoxychol-5-en-24-one is unique due to its specific arrangement of functional groups and stereocenters, which confer distinct chemical and biological properties

Properties

Molecular Formula

C24H36O3

Molecular Weight

372.5 g/mol

IUPAC Name

5-[(3S,10R,13S)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-5-methyloxolan-2-one

InChI

InChI=1S/C24H36O3/c1-22-11-8-16(25)14-15(22)4-5-17-18-6-7-20(23(18,2)12-9-19(17)22)24(3)13-10-21(26)27-24/h4,16-20,25H,5-14H2,1-3H3/t16-,17?,18?,19?,20?,22-,23-,24?/m0/s1

InChI Key

KYUZKRJIOGSDGT-GRDGQSAPSA-N

Isomeric SMILES

C[C@]12CCC3C(C1CCC2C4(CCC(=O)O4)C)CC=C5[C@@]3(CC[C@@H](C5)O)C

Canonical SMILES

CC12CCC3C(C1CCC2C4(CCC(=O)O4)C)CC=C5C3(CCC(C5)O)C

Origin of Product

United States

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